molecular formula C14H13NOS B2639382 N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-03-1

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No. B2639382
CAS RN: 320424-03-1
M. Wt: 243.32
InChI Key: ADOUOUVBTDMDIV-UHFFFAOYSA-N
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Description

“N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H13NOS . It contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 secondary amide (aromatic) .


Molecular Structure Analysis

The molecular structure of “N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” consists of 30 atoms, including 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It also includes a variety of bonds and rings as mentioned in the description .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” include its molecular weight, which is approximately 243.324 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, is not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

The compound N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is involved in diverse scientific research, primarily focused on synthetic chemistry and the development of novel organic compounds. A significant area of research includes the synthesis and characterization of derivatives of naphtho[1,2-b]thiophene and its related structures. For instance, research has been conducted on the synthesis of 2,3-dihydronaphtho[1,2-b]thiophene 1-oxides for the creation of naphtho[1,2-b]thiophenes, highlighting the compound's role in synthesizing complex organic structures (Fedorov et al., 1989). Additionally, studies have explored the synthesis of novel polycyclic heterocyclic ring systems involving structures like thieno[3′,2′:4,5]thieno[2,3-c]-naphtho[1,2-f]quinoline, which are achieved via photocyclization methods (Luo et al., 1997).

Catalyst and Chemical Reactions

The compound also serves as a catalyst or intermediate in various chemical reactions. For example, research has demonstrated the use of an Aurivillius perovskite nano-structure of SrBi4Ti4O15 as a catalyst for the cyclocondensation reaction of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide, highlighting its role in facilitating complex chemical syntheses (Ghashang, 2017).

Antimicrobial and Antiviral Research

Additionally, derivatives of the compound have been explored for their biological activities. Notably, some derivatives have been tested for antiviral activity against the H5N1 virus, showcasing the potential biomedical applications of these compounds (Rashad et al., 2010). Furthermore, derivatives have been synthesized and evaluated for antimicrobial activities, indicating the compound's relevance in the development of new pharmaceuticals (Sowmya et al., 2018).

properties

IUPAC Name

N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-15-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUOUVBTDMDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325250
Record name N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

CAS RN

320424-03-1
Record name N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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